molecular formula C22H25N13O7 B13436500 2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one

Cat. No.: B13436500
M. Wt: 583.5 g/mol
InChI Key: GAWZMGYLVUIAKP-UGNBEXOWSA-N
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Description

The compound 2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one is a complex organic molecule with significant potential in various scientific fields. Its structure includes multiple functional groups, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one involves multiple steps, including the formation of purine and oxolane rings. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactors, which offer efficiency and sustainability compared to traditional batch processes . These methods allow for continuous production, reducing waste and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution can introduce new functional groups, creating a range of novel compounds.

Scientific Research Applications

2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1,3,4-octadecanetriol
  • 2-amino-3-methylpentanoic acid

Uniqueness

Compared to similar compounds, 2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one stands out due to its complex structure and multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H25N13O7

Molecular Weight

583.5 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C22H25N13O7/c23-21-27-16-12(18(39)29-21)25-5-33(16)11-2-8(37)9(41-11)1-7-3-35(32-31-7)14-10(4-36)42-20(15(14)38)34-6-26-13-17(34)28-22(24)30-19(13)40/h3,5-6,8-11,14-15,20,36-38H,1-2,4H2,(H3,23,27,29,39)(H3,24,28,30,40)/t8-,9+,10+,11+,14+,15+,20+/m0/s1

InChI Key

GAWZMGYLVUIAKP-UGNBEXOWSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CC4=CN(N=N4)[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C6N=C(NC7=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CC4=CN(N=N4)C5C(OC(C5O)N6C=NC7=C6N=C(NC7=O)N)CO)O

Origin of Product

United States

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